AZ32 vs. KU-55933: Oral Bioavailability and CNS Penetration Enable In Vivo Brain Tumor Models
AZ32 exhibits oral bioavailability and BBB penetration, which are absent in the first-generation ATM inhibitor KU-55933. Following a single oral dose of 200 mg/kg in mice, AZ32 achieves a free brain-to-plasma ratio of 0.26 . In contrast, KU-55933 has limited CNS exposure and is typically administered intraperitoneally or intratumorally in preclinical studies [1]. This property enables chronic oral dosing for intracranial tumor models, whereas KU-55933 cannot be effectively used for such applications.
| Evidence Dimension | CNS bioavailability (free brain/plasma ratio) at 200 mg/kg p.o. |
|---|---|
| Target Compound Data | 0.26 |
| Comparator Or Baseline | KU-55933: not reported/negligible CNS penetration |
| Quantified Difference | Qualitative: AZ32 penetrates BBB; KU-55933 does not |
| Conditions | Mouse, 200 mg/kg oral dose |
Why This Matters
Researchers requiring an ATM inhibitor for intracranial tumor models must select AZ32 over KU-55933 to achieve adequate brain exposure and therapeutic effect.
- [1] Hickson, I. et al. (2004). Identification and characterization of a novel and specific inhibitor of the ataxia-telangiectasia mutated kinase ATM. Cancer Research, 64(24), 9152-9159. (For KU-55933 properties) View Source
